molecular formula C15H24N2O2 B5080054 N-4-morpholinyl-1-adamantanecarboxamide

N-4-morpholinyl-1-adamantanecarboxamide

Cat. No.: B5080054
M. Wt: 264.36 g/mol
InChI Key: LHKDWHNFDPXUKH-UHFFFAOYSA-N
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Description

“N-4-morpholinyl-1-adamantanecarboxamide” is a compound that contains an adamantane structure linked to a morpholine group. Adamantane is a type of diamondoid and is the simplest unit of the diamond crystal lattice . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of an adamantane core, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations . Attached to this core would be a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the morpholine and adamantane groups. Adamantane itself is known to be quite unreactive due to the stability of the cage-like structure . Morpholine can participate in a variety of reactions, particularly those involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. Adamantane derivatives are typically crystalline solids at room temperature . The presence of the morpholine group could potentially increase the polarity and improve the solubility of the compound in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some adamantane derivatives are used in medicinal chemistry due to their ability to modulate various biological targets .

Properties

IUPAC Name

N-morpholin-4-yladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(16-17-1-3-19-4-2-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKDWHNFDPXUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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